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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde

Cat. No.: B1272629

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 2-Amino-5-
chlorobenzaldehyde, a key intermediate in pharmaceutical synthesis. A comparative analysis
with structurally related compounds—2-aminobenzaldehyde, 4-aminobenzaldehyde, and 2-
chlorobenzaldehyde—is presented to offer a comprehensive understanding of its spectral
properties. The information herein is supported by experimental data from various
spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy,
Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Amino-5-
chlorobenzaldehyde and its structural analogs. This allows for a direct comparison of the
influence of substituent position and type on the spectral characteristics.

Table 1: *H NMR Spectral Data (Chemical Shifts in ppm)
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Compound Aldehyde H (-CHO)  Aromatic H Amino H (-NH2)
2-Amino-5- 7.45 (d), 7.24 (m),

9.78 (s) 6.13 (br s)
chlorobenzaldehyde 6.62 (d)

] 7.46 (dd), 7.29 (m),
2-Aminobenzaldehyde  9.85 (s) 6.12 (s)
6.73 (m), 6.63 (d)

4-Aminobenzaldehyde  8.46 (s) 7.54 (d), 6.66 (d) 5.77 (s)
2- 7.9 (d), 7.6 (t), 7.5 (1),

10.4 (3) (d), 7.6 (1), 7.5 (1)
Chlorobenzaldehyde 7.4 (d)

Solvent: CDCIs for 2-Amino-5-chlorobenzaldehyde and 2-Aminobenzaldehyde; DMSO-ds for
4-Aminobenzaldehyde. Data for 2-Chlorobenzaldehyde is typical and may vary with solvent.

Table 2: °C NMR Spectral Data (Chemical Shifts in ppm)

Compound Aldehyde C (C=0) Aromatic C
2-Amino-5- 192.9 148.4, 135.3, 134.3, 120.8,
chlorobenzaldehyde[1] ' 119.3, 117.7[1]
2-Aminobenzaldehyde ~194 ~151, 136, 135, 118, 116, 115

) 152.10, 130.20, 121.99,
4-Aminobenzaldehyde[2] 160.25

113.97[2]

2-Chlorobenzaldehyde ~189 ~137, 134, 131, 130, 129, 127

Solvent: CDCIs for 2-Amino-5-chlorobenzaldehyde; DMSO-ds for 4-Aminobenzaldehyde.
Data for 2-Aminobenzaldehyde and 2-Chlorobenzaldehyde are typical and may vary with
solvent.

Table 3: FTIR Spectral Data (Key Vibrational Frequencies
incm™?)
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2-Amino-5-
. 2- 4- 2-
Functional chlorobenzalde ] .
Aminobenzald Aminobenzald Chlorobenzald
Group hyde
ehyde ehyde ehyde

(Expected)

N-H Stretch
) 3400-3200 Yes Yes No
(Amino)
C-H Stretch
) 3100-3000 3050 Yes Yes

(Aromatic)
C=0 Stretch

~1680 ~1670 ~1680 ~1700
(Aldehyde)
C=C Stretch

) 1600-1450 1600 1600 1600-1450

(Aromatic)
C-CI Stretch ~780 No No ~750

Note: The data for 2-Amino-5-chlorobenzaldehyde is predicted based on its structure and
comparison with analogs. The presence of both amino and chloro substituents influences the
precise peak positions.

ble 4: UV-Vis & | _max i |

Compound A_max (nm) Solvent

2-Amino-5-

chlorobenzaldehyde

Data not available -

2-Aminobenzaldehyde Data not available -

4-Aminobenzaldehyde
I 472[3] Methanol/Water[3]
derivative

2-Chlorobenzaldehyde 246, 252, 292, 300[4] Hexane[4]

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of an organic compound like 2-Amino-5-chlorobenzaldehyde.
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Caption: Workflow for the spectroscopic characterization of 2-Amino-5-chlorobenzaldehyde.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[5]
e Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid 2-Amino-5-chlorobenzaldehyde sample onto the ATR
crystal, ensuring complete coverage of the crystal surface.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups (N-H, C=0, C-ClI, aromatic C=C and C-H) and compare them with the data for the
reference compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

» Objective: To obtain information about the electronic transitions and conjugation within the
molecule.

¢ Instrumentation: A double-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of 2-Amino-5-chlorobenzaldehyde of a known concentration in
a suitable UV-grade solvent (e.g., ethanol or hexane).

o From the stock solution, prepare a dilute solution such that the absorbance at A_max is
within the linear range of the instrument (typically 0.1-1.0 AU).

o Fill a quartz cuvette with the solvent to be used as a reference (blank).
o Fill a matching quartz cuvette with the sample solution.
e Measurement:

o Place the reference cuvette in the reference beam path and the sample cuvette in the
sample beam path.

o Record the baseline with the solvent-filled cuvette.

o Scan the sample over a wavelength range of approximately 200-800 nm.
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» Data Analysis: Determine the wavelength(s) of maximum absorbance (A_max) and the
corresponding molar absorptivity (€), if the concentration is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the molecular structure by probing the magnetic properties of the *H
and 13C nuclei.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:

o Dissolve 5-10 mg of 2-Amino-5-chlorobenzaldehyde in approximately 0.6-0.8 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
o Transfer the solution to a clean NMR tube.

e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using standard parameters.

o Integrate the signals to determine the relative number of protons corresponding to each
peak.

o Analyze the chemical shifts and splitting patterns (multiplicity) to assign the protons to their
respective positions in the molecule.

e 13C NMR Acquisition:
o Acquire the proton-decoupled 3C NMR spectrum.

o Analyze the chemical shifts to identify the different carbon environments (aldehyde,
aromatic carbons attached to H, N, Cl, and the quaternary carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

